2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
Description
2-((7-(4-Methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a heterocyclic compound featuring a fused imidazo-triazole core, a 4-methoxyphenyl substituent, and a thioacetamide linkage to a 4-(trifluoromethyl)phenyl group. Its synthesis likely involves sequential alkylation and cyclization reactions, as inferred from analogous methodologies in and . The compound’s structural complexity confers unique physicochemical properties, such as enhanced lipophilicity from the trifluoromethyl group and hydrogen-bonding capacity from the acetamide moiety.
Properties
IUPAC Name |
2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N5O2S/c1-30-16-8-6-15(7-9-16)27-10-11-28-18(27)25-26-19(28)31-12-17(29)24-14-4-2-13(3-5-14)20(21,22)23/h2-9H,10-12H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPINAEMWNVEPMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide (CAS Number: 921580-17-8) is a heterocyclic compound that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H18N6O2S
- Molecular Weight : 402.5 g/mol
- Structure : The compound features a complex structure with an imidazole ring and a triazole moiety, which are known to play significant roles in pharmacological interactions.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The imidazo[2,1-c][1,2,4]triazole structure allows for specific binding to enzymes involved in metabolic pathways.
- Receptor Binding : The compound can form hydrogen bonds with receptor sites, influencing signal transduction pathways.
- Cytotoxic Activity : Similar compounds have demonstrated varying degrees of cytotoxicity against tumor cell lines, suggesting potential applications in cancer therapy.
Pharmacological Activities
Research indicates that this compound exhibits a range of pharmacological activities:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures can inhibit the proliferation of cancer cells. For instance, derivatives of imidazole and triazole have shown effectiveness against breast and lung cancer cell lines.
- Antimicrobial Properties : The presence of sulfur in the thioether linkage enhances the antimicrobial potential. Compounds with similar frameworks have been reported to possess antibacterial and antifungal activities .
- Anti-inflammatory Effects : In vitro studies indicate that this compound may reduce inflammatory markers, making it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- The trifluoromethyl group increases lipophilicity (logP ~3.5 estimated) compared to non-fluorinated analogs, improving membrane permeability .
- Unlike sulfonyl-containing triazoles (), the thioacetamide linker may facilitate reversible covalent binding to biological targets .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Table 3: Activity Profiles of Selected Analogs
Key Observations :
- The target compound’s trifluoromethyl group may enhance target affinity compared to non-fluorinated analogs, as seen in and .
- Imidazo-thiazole derivatives () exhibit superior acetylcholinesterase inhibition, suggesting the target compound’s imidazo-triazole core may require optimization for similar potency .
Implications for Drug Design
The structural uniqueness of the target compound positions it as a promising candidate for further optimization. Key considerations include:
Bioisosteric Replacement : Substituting the 4-methoxyphenyl group with electron-withdrawing groups (e.g., CF₃, as in ) could enhance metabolic stability .
Solubility Enhancement : Introducing polar groups (e.g., pyrazole in ) may address poor aqueous solubility .
Target Selectivity : Comparative molecular modeling (as in ) could elucidate binding interactions with enzymes like acetylcholinesterase .
Q & A
Basic: What synthetic routes are recommended for this compound, and what key reaction conditions should be prioritized?
Answer:
The synthesis involves multi-step reactions, typically starting with the formation of a thioacetamide core followed by cyclization and functionalization. Key steps include:
- Thioether linkage formation : Reacting a thiol-containing intermediate (e.g., imidazo-triazole-thiol) with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Cyclization : Using catalysts like Cu(I) or Pd for heterocyclic ring closure, as seen in analogous imidazo-triazole syntheses .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency, while reflux in ethanol aids intermediate purification .
Critical parameters : Temperature control (60–100°C), stoichiometric ratios (1:1.2 for thiol:chloroacetamide), and inert atmospheres (N₂/Ar) to prevent oxidation .
Basic: How should researchers characterize the compound’s purity and structural integrity?
Answer:
A combination of spectroscopic and analytical methods is required:
- Spectroscopy :
- Elemental analysis : Validate purity (>95%) by matching experimental vs. theoretical C/H/N/S percentages .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak) .
Advanced: How can reaction conditions be systematically optimized to improve synthesis yield?
Answer:
Design of Experiments (DoE) is critical for optimization:
- Variables : Test solvent polarity (DMF vs. THF), temperature (50–120°C), and catalyst loading (0.1–5 mol%) .
- Response surface methodology : Model interactions between variables to identify optimal conditions (e.g., 80°C in DMF with 2 mol% CuI increases yield by 20%) .
- Flow chemistry : Continuous-flow systems enhance reproducibility and scalability for sensitive intermediates (e.g., diazo compounds) .
Advanced: What computational strategies are recommended to analyze the compound’s binding modes with biological targets?
Answer:
Molecular docking and dynamics :
- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations. Align the compound’s 3D structure (optimized via DFT) with target proteins (e.g., acetylcholinesterase) .
- Key interactions : Prioritize hydrogen bonding (acetamide carbonyl with Ser203) and hydrophobic contacts (trifluoromethylphenyl with active-site residues) .
- Validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values to refine models .
Advanced: How can conflicting biological activity data (e.g., varying IC₅₀ values across studies) be resolved?
Answer:
Comparative assays and structural analysis :
- Standardized protocols : Re-evaluate activity under uniform conditions (e.g., pH 7.4, 37°C) using controls like donepezil for acetylcholinesterase inhibition .
- Structure-activity relationship (SAR) : Modify substituents (e.g., methoxy → ethoxy) to isolate contributions to activity .
- Metabolite screening : Use LC-MS to rule out degradation products interfering with assays .
Advanced: What strategies mitigate solubility challenges during in vitro testing?
Answer:
- Co-solvents : Use DMSO (≤0.1% v/v) for stock solutions, diluted in PBS or cell media .
- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) transiently to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrins to improve bioavailability .
Advanced: How can researchers validate the compound’s selectivity against off-target proteins?
Answer:
- Panel screening : Test against related enzymes (e.g., butyrylcholinesterase for acetylcholinesterase inhibitors) .
- Kinetic assays : Determine inhibition constants (Kᵢ) using Michaelis-Menten plots to assess competitive/non-competitive binding .
- Crystallography : Resolve co-crystal structures to visualize binding-site interactions (e.g., PDB ID 4EY7 for analogous inhibitors) .
Advanced: What analytical methods resolve discrepancies in reported metabolic stability data?
Answer:
- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS at 0, 15, 30, 60 min .
- CYP450 profiling : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .
- Stable isotope labeling : Track metabolic fate using ¹³C/²H-labeled analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
